Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate
Brand Name: Vulcanchem
CAS No.: 898775-27-4
VCID: VC2300210
InChI: InChI=1S/C17H23NO3/c1-2-21-17(20)10-9-16(19)15-8-4-3-7-14(15)13-18-11-5-6-12-18/h3-4,7-8H,2,5-6,9-13H2,1H3
SMILES: CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCCC2
Molecular Formula: C17H23NO3
Molecular Weight: 289.4 g/mol

Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate

CAS No.: 898775-27-4

Cat. No.: VC2300210

Molecular Formula: C17H23NO3

Molecular Weight: 289.4 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate - 898775-27-4

Specification

CAS No. 898775-27-4
Molecular Formula C17H23NO3
Molecular Weight 289.4 g/mol
IUPAC Name ethyl 4-oxo-4-[2-(pyrrolidin-1-ylmethyl)phenyl]butanoate
Standard InChI InChI=1S/C17H23NO3/c1-2-21-17(20)10-9-16(19)15-8-4-3-7-14(15)13-18-11-5-6-12-18/h3-4,7-8H,2,5-6,9-13H2,1H3
Standard InChI Key RWDMKNZAFAVZAT-UHFFFAOYSA-N
SMILES CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCCC2
Canonical SMILES CCOC(=O)CCC(=O)C1=CC=CC=C1CN2CCCC2

Introduction

Chemical Structure and Properties

Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate features a complex molecular structure consisting of a phenyl ring substituted with a pyrrolidinomethyl group at the ortho (2) position and a 4-oxobutyrate chain. The compound contains several key functional groups that define its chemical behavior: an ethyl ester group, a ketone (4-oxo) functionality, and a nitrogen-containing pyrrolidine ring connected to the aromatic system via a methylene bridge.

The molecular formula of this compound is C₁₇H₂₃NO₃, with a theoretical molecular weight of approximately 289.37 g/mol. Based on structural analysis and comparison with similar compounds, the physical properties of Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate likely include:

PropertyExpected ValueBasis of Estimation
Physical StateOil or liquid at room temperatureComparison with similar butyrate esters
ColorColorless to pale yellowTypical for similar compounds with aromatic rings
Boiling PointApproximately 150-160°C at reduced pressureEstimated from related compounds
SolubilitySoluble in organic solvents (chloroform, ethyl acetate); limited water solubilityBased on functional group analysis
DensityApproximately 1.1-1.2 g/mLComparison with similar molecular structures

Structural Characterization

Comprehensive structural characterization of Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate would typically employ multiple analytical techniques. The expected spectroscopic properties include:

Spectroscopic Data

Analytical MethodExpected Key Features
¹H NMRSignals for ethyl ester (quartet at ~4.1 ppm, triplet at ~1.2 ppm), pyrrolidine ring protons (multiplets at ~1.8-3.5 ppm), aromatic protons (multiplets at ~7.2-7.8 ppm), methylene bridges (singlets/multiplets at ~2.5-4.0 ppm)
¹³C NMRCarbonyl carbons (~170-210 ppm), aromatic carbons (~125-140 ppm), pyrrolidine carbons (~23-55 ppm), ester carbons (~14, ~60 ppm)
IR SpectroscopyCarbonyl stretching bands (~1700-1740 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), C-N stretching (~1200-1350 cm⁻¹), C-O stretching (~1050-1300 cm⁻¹)
Mass SpectrometryMolecular ion peak at m/z 289, fragmentation patterns corresponding to loss of ethoxy group (m/z -45), pyrrolidine ring, and other characteristic fragments

Structure-Activity Relationships

The structure of Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate contains several pharmacophoric elements that could contribute to potential biological activity:

Structural FeaturePotential Contribution to Activity
Pyrrolidine RingHydrogen bond acceptor; interaction with biological targets; influence on basicity and lipophilicity
Ketone FunctionalityHydrogen bond acceptor; potential for reduction in biological systems; reactivity toward nucleophiles
Ethyl EsterLipophilicity; potential prodrug moiety; susceptibility to enzymatic hydrolysis
Aromatic Ringπ-stacking interactions; hydrophobicity; rigidity of molecular framework
Methylene BridgesConformational flexibility; spacing between functional groups

Comparative Analysis with Related Compounds

A comparative analysis with structurally related compounds can provide insights into the potential properties and reactivity of Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate.

Comparison with Ethyl 2-oxo-4-phenylbutyrate

Ethyl 2-oxo-4-phenylbutyrate, which has been more extensively studied, differs from our target compound in several significant ways:

  • Position of the ketone group (2-oxo vs. 4-oxo)

  • Absence of the pyrrolidinomethyl substituent

  • Different relative positions of functional groups

These structural differences would significantly impact the compound's reactivity profile. For instance, ethyl 2-oxo-4-phenylbutyrate is known to be an important intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, with applications in pharmaceutical development .

Structure-Based Reactivity Predictions

Based on structural analysis, Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate would likely exhibit:

  • Enhanced solubility in polar organic solvents compared to non-pyrrolidine analogs

  • Potential for coordination with metal ions through the pyrrolidine nitrogen and ketone oxygen

  • Reactivity at the ketone position toward nucleophiles

  • Susceptibility to hydrolysis at the ester functionality

Safety AspectRecommended Approach
StorageStore in tightly closed containers at room temperature protected from light and moisture
HandlingUse in well-ventilated areas with appropriate personal protective equipment
IncompatibilitiesLikely incompatible with strong oxidizing agents, strong acids, and strong bases
DisposalFollow local regulations for chemical waste disposal

Given the presence of the pyrrolidine moiety, which introduces basic properties, and the reactive ketone and ester functionalities, standard laboratory safety protocols should be observed when handling this compound.

Research Opportunities and Future Directions

Several promising research directions could be pursued with Ethyl 4-oxo-4-[2-(pyrrolidinomethyl)phenyl]butyrate:

Synthetic Methodology Development

The development of efficient and scalable synthetic routes to this compound represents an opportunity for advancement in organic chemistry methodology. Particularly valuable would be approaches that:

  • Provide regioselective introduction of the pyrrolidinomethyl group

  • Enable stereocontrolled reduction of the ketone functionality

  • Allow for late-stage functionalization of simpler precursors

Structure-Activity Relationship Studies

Systematic modification of the compound's structure could yield valuable information about the relationship between structural features and biological activity. Potential modifications include:

  • Variation of the ester group (methyl, propyl, etc.)

  • Replacement of the pyrrolidine with other heterocyclic amines

  • Alteration of the position of substituents on the aromatic ring

  • Modification of the ketone functionality (reduction, conversion to oxime, etc.)

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